5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWJIPILGXGUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNI
- Molecular Weight : 332.19 g/mol
- LogP (Octanol/Water Partition Coefficient) : Approximately 2.6, indicating moderate lipophilicity which can influence its bioavailability and permeability through biological membranes.
The compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar piperidine and pyrimidine structures have shown effectiveness against mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the piperidine moiety enhances the interaction with target proteins, thereby increasing its cytotoxic effects .
- Targeting Molecular Pathways : The compound may interfere with critical signaling pathways such as the AKT/mTOR pathway, which is often dysregulated in cancer cells. This interference can lead to cell cycle arrest and increased necroptosis, a form of programmed cell death that bypasses apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Position
The iodine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic substitution due to its electronegativity and leaving-group ability. Common reactions include:
-
Hydroxylation : Reaction with aqueous hydroxide ions (OH⁻) under mild conditions (50–80°C) replaces iodine with a hydroxyl group, forming 5-hydroxy derivatives.
-
Amination : Treatment with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (e.g., DMF, DMSO) at 100–120°C yields 5-amino-substituted products .
-
Halogen Exchange : Iodine can be replaced by chlorine or bromine using copper(I) catalysts (e.g., CuCl, CuBr) in acetonitrile at reflux.
Table 1: Representative Nucleophilic Substitution Reactions
Reactivity of the Dimethylamino and Piperidine Moieties
The dimethylamino group at position 2 and the 1-methylpiperidin-3-yl group at position 4 undergo characteristic amine reactions:
-
Alkylation : The dimethylamino group reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF) to form quaternary ammonium salts .
-
Acylation : Treatment with acetyl chloride or anhydrides in dichloromethane produces N-acetyl derivatives .
-
Deprotection : The 1-methylpiperidine group can be demethylated using strong acids (HBr/AcOH) to generate secondary amines for further functionalization .
Mechanistic Insight :
The nucleophilic nitrogen of the dimethylamino group participates in SN2 reactions, while steric hindrance from the piperidine ring influences reaction rates .
Cross-Coupling Reactions
The iodine atom enables metal-catalyzed cross-coupling reactions, expanding structural diversity:
-
Suzuki Coupling : Palladium-catalyzed (Pd(PPh₃)₄) coupling with arylboronic acids in toluene/ethanol (90°C) introduces aryl groups at position 5.
-
Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts forms 5-alkynyl derivatives.
Table 2: Cross-Coupling Reaction Outcomes
| Coupling Type | Catalyst System | Partner | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78 | |
| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 65 |
Stability Under Reaction Conditions
The compound exhibits moderate thermal stability but is sensitive to strong acids and oxidizing agents:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Substituent Variations at Position 4
- Compound A: 4-(3-Pyridyl)-N-(5-amino-2-methylphenyl)pyrimidin-2-amine (CAS 1235-15-0) Replaces the 1-methylpiperidin-3-yl group with a 3-pyridyl moiety. The pyridyl group introduces aromatic π-π interactions but reduces basicity compared to the piperidine ring. Higher hydrogen bond donor count (2 vs.
Compound B : N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b)
Substituent Variations at Position 5
- Compound C: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Lacks the iodine atom but includes a thiophene group. Thiophene enhances π-stacking but reduces molecular weight (312.78 vs. 346.21) and halogen-mediated interactions ().
Compound D : N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine (CAS 1421372-94-2)
Substituent Variations at Position 2
- Compound E: N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Replaces dimethylamino with a pyridin-2-yl group. The pyridinyl-thiazole system enhances kinase inhibition (e.g., CDK4/6) but reduces hydrogen bond acceptor count (4 vs. 4 in the target compound) ().
Core Scaffold Modifications
- Compound F: 4(3-Aminocyclobutyl)pyrimidin-2-amine analogs Replaces the pyrimidine core with a cyclobutane-fused system.
Research Implications
The iodine atom in the target compound likely enhances halogen bonding in target interactions, while the 1-methylpiperidin-3-yl group contributes to basicity and membrane permeability. Comparatively, pyridyl or thiazolyl substituents (e.g., Compounds A, E) favor kinase inhibition, whereas nitro groups (Compounds B, D) may confer redox sensitivity. The absence of iodine in analogs like Compound C reduces halogen-dependent interactions but introduces thiophene-mediated π-stacking. Further studies should explore the target compound’s specificity in biological assays relative to these analogs.
Preparation Methods
Synthesis of 4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
- The piperidine ring is introduced by reacting a suitable halogenated pyrimidine intermediate with 1-methylpiperidin-3-yl nucleophile or its equivalent.
- The piperidine nitrogen is methylated prior to or after coupling depending on the route.
- Conditions often involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane, with bases like potassium tert-butoxide or potassium carbonate to facilitate nucleophilic substitution.
Specific Preparation Methods and Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution of 4-chloropyrimidine with 1-methylpiperidin-3-yl | 1-methylpiperidine-3-yl, base (K2CO3 or KOtBu) | DMSO or 1,4-dioxane | 110–120 °C | 12–24 h | 60–79% | Microwave irradiation can reduce reaction time to 0.5 h with yields up to 79% |
| Electrophilic iodination at 5-position | Iodine or NIS | Acetonitrile or DCM | Room temperature to 50 °C | 1–4 h | 65–75% | Use of copper(I) iodide as catalyst improves selectivity |
| N,N-Dimethylation at 2-position | Dimethylamine or dimethylamine hydrochloride | Polar solvent | Room temperature to reflux | Several hours | Variable | Often performed prior to iodination for better control |
Representative Experimental Procedure
- A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (starting material), copper(I) iodide catalyst, potassium carbonate, and N,N'-dimethylethylenediamine ligand is combined in 1,4-dioxane.
- The reaction vessel is purged with nitrogen to maintain an inert atmosphere.
- The mixture is heated at 110 °C for 24 hours under stirring.
- After cooling, the reaction is quenched with ammonium hydroxide and extracted with ethyl acetate.
- The organic layer is dried and purified by silica gel column chromatography to yield the intermediate compound.
- Subsequent iodination is performed using iodine in a suitable solvent under mild heating.
- Final purification is achieved by recrystallization or chromatography.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Melting Point | 194–196 °C (for intermediate) |
| Mass Spectrometry (ES-MS) | m/z 308.1 (M+1) for intermediate |
| Nuclear Magnetic Resonance (1H NMR, DMSO-d6) | Signals corresponding to aromatic and aliphatic protons consistent with structure |
| Purity | >95% by HPLC after purification |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction times and improves yields in the coupling steps.
- Use of copper(I) iodide as a catalyst with N,N'-dimethylethylenediamine ligand enhances the efficiency of C–N bond formation.
- Inert atmosphere (nitrogen) and anhydrous conditions are critical to prevent side reactions and degradation.
- Choice of base influences the reaction outcome; potassium tert-butoxide and potassium carbonate are preferred.
- Column chromatography using ethyl acetate/chloroform or hexane/ethyl acetate mixtures effectively purifies the product.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Copper-catalyzed amination | 1-methylpiperidine-3-yl, K2CO3 | CuI + DMEDA | 1,4-Dioxane | 110 | 24 h | 60 | High selectivity, scalable |
| Microwave-assisted synthesis | Same as above | CuI + DMEDA | 1,4-Dioxane | 120 | 0.5 h | 79 | Rapid, high yield |
| Base-promoted substitution | KOtBu | PS-CuO (heterogeneous) | DMSO | 120 | 12 h | 67 | Easy catalyst recovery |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Halogenation : Introducing iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid.
Amination : Reacting with dimethylamine under basic conditions (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF).
Piperidine Substitution : Coupling with 1-methylpiperidin-3-yl groups via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).
- Purification : Silica gel column chromatography (eluent: 5–10% EtOH/CH₂Cl₂) or recrystallization from ethyl acetate/hexane .
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | ICl, AcOH, 50°C, 6h | 75 | 95% |
| Amination | Dimethylamine, K₂CO₃, THF, rt, 12h | 68 | 98% |
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 7.58–8.77 ppm for aromatic protons; δ 160–170 ppm for pyrimidine carbons) .
- IR : Key stretches include C=N (~1574 cm⁻¹) and C-I (~500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated: 377.2; observed: 377.3) .
- Elemental Analysis : Validate C, H, N, I content (±0.3% theoretical) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates for iodination or amination steps .
- Condition Screening : Apply machine learning to analyze experimental variables (solvent polarity, temperature) from historical data (e.g., ICReDD’s database) to predict optimal yields .
- Case Study : Computational prediction of Pd-catalyzed coupling efficiency reduced trial experiments by 40% in piperidine substitution steps .
Q. How do structural analogs of this compound differ in bioactivity, and what methodological approaches resolve contradictions in data?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing iodine with chlorine or varying piperidine substituents) and test against targets like methionine aminopeptidase-1. Use IC₅₀ assays (SDS-PAGE with CoCl₂ for enzyme activity visualization) .
- Data Reconciliation :
- Crystallography : Resolve binding mode discrepancies via X-ray structures (e.g., piperidine orientation in active sites) .
- Kinetic Analysis : Compare kcat/Km values to distinguish competitive vs. non-competitive inhibition .
- Example Findings :
| Analog | Modification | IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| Parent | None | 0.12 | Competitive |
| Cl-substituted | I → Cl | 1.5 | Non-competitive |
Q. What strategies improve selectivity in functionalizing the pyrimidine ring without side reactions?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during iodination, followed by deprotection with TFA .
- Directed Metalation : Employ LiTMP (lithium tetramethylpiperidide) to direct substituents to the 4-position of pyrimidine, minimizing byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in SNAr reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
